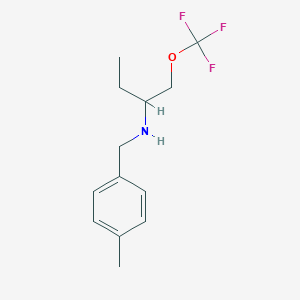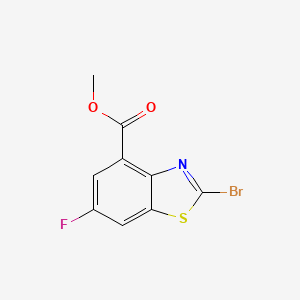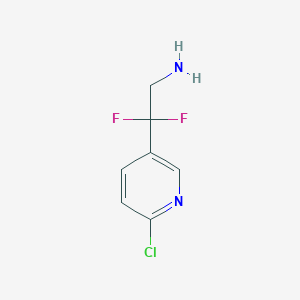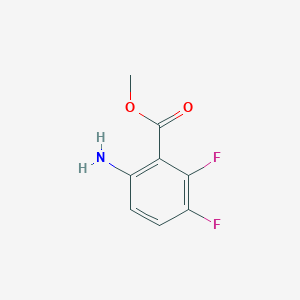
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺是一种属于胺类的有机化合物。该化合物以在第四位被甲基取代的苄基和被三氟甲氧基甲基取代的丙胺基为特征。该化合物独特的结构使其在科学研究和工业应用的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺的合成通常涉及多步过程。一种常见的方法包括以下步骤:
4-甲基苄基氯的制备: 这可以通过使4-甲基苄醇与亚硫酰氯 (SOCl₂) 在回流条件下反应来实现。
1-三氟甲氧基甲基丙胺的形成: 该中间体可以通过使1-溴-3-氯丙烷与三氟甲氧基化钠 (CF₃ONa) 在像二甲亚砜 (DMSO) 这样的非质子溶剂中反应来合成。
亲核取代反应: 最后一步涉及4-甲基苄基氯与1-三氟甲氧基甲基丙胺在像碳酸钾 (K₂CO₃) 这样的碱存在下的亲核取代反应,以生成所需的化合物。
工业生产方法
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,蒸馏、结晶和色谱等纯化技术被用来获得高纯度产品。
化学反应分析
反应类型
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺会发生各种化学反应,包括:
氧化: 该化合物可以使用像高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 这样的氧化剂氧化,形成相应的酮或羧酸。
还原: 还原反应可以使用像氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 这样的还原剂进行,以生成胺或醇。
取代: 该化合物可以与卤化物或其他亲核试剂发生亲核取代反应,形成各种衍生物。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾 (KMnO₄)。
还原: 无水乙醚中的氢化锂铝 (LiAlH₄)。
取代: 非质子溶剂中的氢氧化钠 (NaOH) 或碳酸钾 (K₂CO₃)。
形成的主要产物
氧化: 酮或羧酸。
还原: 胺或醇。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺在科学研究中具有广泛的应用:
化学: 用作复杂有机分子合成的构建单元,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其潜在的治疗应用,特别是在针对特定分子途径的新药开发中。
工业: 用于生产特种化学品、农用化学品和制药产品。
作用机制
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为某些酶或受体的抑制剂或激活剂,从而导致生化过程的调节。三氟甲氧基甲基基团增强了其亲脂性,使其能够轻松地穿透细胞膜并在分子水平上发挥作用。
相似化合物的比较
类似化合物
(4-甲基苄基)-(1-甲氧基甲基丙基)胺: 结构类似,但具有甲氧基甲基基团而不是三氟甲氧基甲基基团。
(4-甲基苄基)-(1-乙氧基甲基丙基)胺: 结构类似,但具有乙氧基甲基基团而不是三氟甲氧基甲基基团。
独特性
(4-甲基苄基)-(1-三氟甲氧基甲基丙基)胺中三氟甲氧基甲基基团的存在赋予其独特的特性,例如增加的亲脂性和代谢稳定性,使其有别于其类似物。
属性
分子式 |
C13H18F3NO |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C13H18F3NO/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3 |
InChI 键 |
ROCKOHZMYYWQSK-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)

![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)


![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)

![(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)
